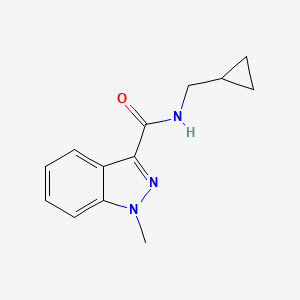

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring, a methyl group at the 1-position, and a carboxamide group at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Carboxamide Formation: The carboxamide group can be introduced by reacting the indazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes

Biologische Aktivität

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:

This compound features a cyclopropylmethyl group, which is critical for its biological activity, particularly in modulating receptor interactions.

GSK-3β Inhibition

Research indicates that this compound exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. The compound has demonstrated an IC50 value of approximately 8 nM , indicating high potency as a GSK-3β inhibitor .

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory effects. In vitro studies have revealed that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in models of inflammation, such as lipopolysaccharide (LPS)-induced microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been observed to provide neuroprotective effects. It mitigates tau hyperphosphorylation in cellular models associated with neurodegenerative diseases, indicating its potential role in therapies for conditions like Alzheimer’s disease .

Biological Activity Summary Table

| Activity | Description | IC50 Value |

|---|---|---|

| GSK-3β Inhibition | Competitive inhibitor affecting metabolic pathways | 8 nM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines and nitric oxide levels | - |

| Neuroprotection | Prevents tau hyperphosphorylation in neuronal models | - |

Study on Synthetic Cannabinoids

A related area of research involves synthetic cannabinoids that share structural similarities with this compound. These compounds have been shown to interact with cannabinoid receptors (CB1 and CB2) more potently than THC, leading to various psychoactive effects. This highlights the importance of understanding the pharmacodynamics and safety profiles of such compounds .

Clinical Implications

Given its potent biological activities, this compound may hold promise for developing treatments for neurodegenerative diseases and inflammatory disorders. Its ability to modulate key signaling pathways could lead to novel therapeutic strategies aimed at mitigating the effects of chronic inflammation and neurodegeneration.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZBQQVIVDGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.